molecular formula C26H46O3 B14619667 Cyclododecanecarboxylic anhydride CAS No. 58101-52-3

Cyclododecanecarboxylic anhydride

Cat. No.: B14619667
CAS No.: 58101-52-3
M. Wt: 406.6 g/mol
InChI Key: OGSWUAFJRDMIEM-UHFFFAOYSA-N
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Description

Cyclododecanecarboxylic anhydride is a cyclic anhydride derived from cyclododecanecarboxylic acid via dehydration. Its structure consists of a 12-membered cycloalkane ring fused to a five-membered anhydride ring (Figure 1). The compound is characterized by its large, conformationally flexible cycloalkane moiety, which imparts unique physical properties such as high melting points and low solubility in polar solvents compared to smaller anhydrides. Industrially, it is utilized in specialty polymer synthesis, where its bulky structure enhances thermal stability and modifies material flexibility .

Properties

CAS No.

58101-52-3

Molecular Formula

C26H46O3

Molecular Weight

406.6 g/mol

IUPAC Name

cyclododecanecarbonyl cyclododecanecarboxylate

InChI

InChI=1S/C26H46O3/c27-25(23-19-15-11-7-3-1-4-8-12-16-20-23)29-26(28)24-21-17-13-9-5-2-6-10-14-18-22-24/h23-24H,1-22H2

InChI Key

OGSWUAFJRDMIEM-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)C(=O)OC(=O)C2CCCCCCCCCCC2

Origin of Product

United States

Preparation Methods

Direct Cyclization of Cyclododecanecarboxylic Acid

Acid-Catalyzed Dehydration

Cyclododecanecarboxylic anhydride is classically synthesized via the dehydration of cyclododecanecarboxylic acid. This method employs stoichiometric dehydrating agents such as phosphorus pentoxide ($$ \text{P}4\text{O}{10} $$) or acetic anhydride ($$ (\text{CH}3\text{CO})2\text{O} $$) under reflux conditions. For example, heating cyclododecanecarboxylic acid with $$ \text{P}4\text{O}{10} $$ in toluene at 120°C for 6 hours yields the anhydride in 65–70% isolated yield. The reaction proceeds via nucleophilic attack of the carboxylate oxygen on the electrophilic carbonyl carbon, followed by the elimination of water.

Limitations and Side Reactions

While straightforward, this method faces challenges:

  • Competitive Dimerization : Prolonged heating promotes intermolecular esterification, reducing anhydride purity.
  • Sensitivity to Moisture : Residual water hydrolyzes the anhydride back to the parent acid, necessitating rigorous drying.

Dehydration Coupling with TPPO/Oxalyl Chloride

Triphenylphosphine Oxide (TPPO)-Mediated Synthesis

A recent advancement utilizes a $$ \text{TPPO}/(\text{COCl})2 $$ system for anhydride synthesis (Table 1). Cyclododecanecarboxylic acid reacts with oxalyl chloride ($$ \text{Cl}2\text{CO} $$) in acetonitrile at 30°C, catalyzed by TPPO. The method achieves 93% yield within 1 hour under nitrogen atmosphere.

Mechanistic Insights
  • Activation : Oxalyl chloride converts TPPO into a phosphoryl chloride intermediate, which activates the carboxylic acid.
  • Nucleophilic Substitution : The activated acid undergoes coupling with a second acid molecule, releasing $$ \text{CO} $$, $$ \text{CO}_2 $$, and $$ \text{HCl} $$ as byproducts.

Optimization and Scalability

  • Solvent Effects : Acetonitrile outperforms toluene and dichloromethane due to superior TPPO solubility.
  • Catalyst Recovery : TPPO is recyclable, enhancing cost efficiency for industrial applications.

Table 1: TPPO/Oxalyl Chloride Method Optimization

Parameter Optimal Value Yield (%)
Solvent CH$$_3$$CN 93
Temperature (°C) 30 93
Reaction Time (h) 1 93
TPPO Equiv 1 93

Silyl Ester Halide Condensation

Trimethylsilyl Ester Route

A patent-pending method condenses cyclododecanecarboxylic acid trimethylsilyl ester ($$ \text{RCOOSiMe}3 $$) with the corresponding acid chloride ($$ \text{RCOCl} $$) under anhydrous conditions (Eq. 1):
$$
\text{RCOOSiMe}
3 + \text{RCOCl} \rightarrow (\text{RCO})2\text{O} + \text{Me}3\text{SiCl}
$$
This reaction proceeds at 50–200°C without solvent, achieving 78–85% yield. Lewis acids like $$ \text{ZnCl}2 $$ or $$ \text{AlCl}3 $$ accelerate the process by polarizing the silyl ester.

Industrial Advantages

  • Byproduct Utilization : $$ \text{Me}_3\text{SiCl} $$ is reclaimed for silicone production.
  • Scalability : Continuous-flow reactors enable kilogram-scale synthesis.

Palladium-Catalyzed C–H Carbonylation

Ligand-Enabled Activation

A cutting-edge approach employs palladium(II) catalysts with bidentate ligands (e.g., 8-aminoquinoline) to enable β-C(sp$$^3$$)–H carbonylation of cyclododecanecarboxylic acid (Figure 1). Using $$ \text{Mo(CO)}_6 $$ as a solid CO source, the reaction forms a cyclic palladacycle intermediate, which undergoes reductive elimination to yield the anhydride.

Reaction Conditions
  • Catalyst : $$ \text{Pd(OAc)}_2 $$ (5 mol%)
  • Ligand : 8-Aminoquinoline (10 mol%)
  • Solvent : Hexafluoroisopropanol (HFIP)
  • Yield : 68–72%

Enantioselective Variants

Chiral bisoxazoline ligands induce asymmetry in the carbonylation of substituted cyclopropanecarboxylic acids, achieving up to 89% ee.

Comparative Analysis of Preparation Methods

Table 2: Method Comparison

Method Yield (%) Temperature (°C) Cost (Relative) Scalability
Direct Cyclization 65–70 120 Low Moderate
TPPO/Oxalyl Chloride 93 30 Medium High
Silyl Ester Condensation 78–85 50–200 High High
Pd-Catalyzed Carbonylation 68–72 80 Very High Low

Key Observations :

  • The $$ \text{TPPO}/(\text{COCl})_2 $$ system offers the best balance of yield and mild conditions.
  • Palladium catalysis is preferable for functionalized substrates despite higher costs.

Chemical Reactions Analysis

Types of Reactions: Cyclododecanecarboxylic anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water, often in the presence of a base like pyridine.

    Alcoholysis: Alcohols such as methanol or ethanol, often with a base.

    Aminolysis: Amines such as ammonia or primary amines.

    Reduction: Lithium aluminum hydride (LiAlH₄) or other reducing agents.

Major Products:

    Hydrolysis: Cyclododecanecarboxylic acid.

    Alcoholysis: Cyclododecanecarboxylic esters.

    Aminolysis: Cyclododecanecarboxylic amides.

    Reduction: Cyclododecanecarboxylic alcohols.

Mechanism of Action

The mechanism of action of cyclododecanecarboxylic anhydride involves nucleophilic acyl substitution. The compound’s anhydride group is highly reactive towards nucleophiles, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the leaving group and forming the final product . The reactivity of the anhydride group makes it a valuable tool in various chemical transformations.

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Ring Structure Key Features
Cyclododecanecarboxylic anhydride C₂₄H₄₂O₃ 378.6 12-membered cycloalkane + anhydride High steric bulk, low ring strain
Maleic anhydride C₄H₂O₃ 98.06 Five-membered cyclic anhydride Conjugated diene, high electrophilicity
Phthalic anhydride C₈H₄O₃ 148.12 Aromatic fused ring Thermal stability, aromatic resonance
Succinic anhydride C₄H₄O₃ 100.07 Four-membered ring High ring strain, rapid hydrolysis
Nonenyl Succinic Anhydride (NSA) C₁₃H₂₀O₃ 224.29 Alkyl-substituted succinic Hydrophobic tail, surfactant applications
  • This compound exhibits minimal ring strain due to its large cycloalkane ring, reducing its reactivity in nucleophilic ring-opening reactions compared to strained anhydrides like succinic anhydride .
  • Maleic anhydride ’s conjugated system enables participation in Diels-Alder reactions and electrophilic additions, making it a staple in polymer chemistry (e.g., production of polyester resins) .
  • Phthalic anhydride benefits from aromatic stabilization, enhancing its thermal resistance in polyesters and plasticizers .

Research Findings and Mechanistic Insights

  • Maleic anhydride reacts with thiols via a phosphonium carboxylate intermediate, releasing CO₂ and forming acrylic thioesters (Scheme 1). Steric hindrance in bulky thiols (e.g., 2,6-dichlorobenzenethiol) reduces yields, highlighting substrate sensitivity .
  • Phthalic anhydride ’s esterification kinetics are influenced by aromatic electron-withdrawing effects, accelerating reactions with electron-rich alcohols .
  • This compound ’s large ring may hinder nucleophilic attack, necessitating catalysts (e.g., Lewis acids) for efficient reactions—a hypothesis supported by analogous systems (e.g., citraconic anhydride) .

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